2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, with the CAS number 954669-09-1, is a synthetic compound notable for its potential biological activities. The molecular formula is , and it has a molecular weight of 390.9 g/mol. This compound is classified under the category of amides and oxazolidinones, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities.
The synthesis of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves several steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity.
The molecular structure of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can be depicted using structural formulas that highlight its functional groups:
The structure can be represented in a simplified format using SMILES notation: CC(=O)N(Cc1ccc(SCc2cc(Cl)ccc2)cc1)C(=O)N1CC(C(=O)N(Cc1ccc(Cl)ccc1))C(=O)O1
.
The chemical reactivity of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide includes:
The mechanism of action for 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data supporting these mechanisms can be derived from pharmacological studies demonstrating dose-response relationships and target engagement assays.
The physical and chemical properties of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide include:
While specific data on boiling point, melting point, and solubility are not available in current literature, these properties can be critical for applications in drug formulation and delivery.
The potential applications of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide span several scientific fields:
Research into this compound's biological activities is ongoing, highlighting its importance in medicinal chemistry and drug discovery efforts.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1